CB1 Antagonist 5 (CAS 878533-35-8) Binding Affinity (Ki) Versus Rimonabant and the Closest Imidazolidinedione Analog
CB1 antagonist 5 (Compound 25) displays a Ki of 243 nM for the human CB1 receptor, which is 135-fold lower in affinity compared to the pyrazole-based clinical candidate rimonabant (Ki = 1.8 nM) [1]. Within its own imidazolidine-2,4-dione chemical series, CB1 antagonist 5 is 1.45-fold more potent than the 4-chloro analog Compound 23 (Ki = 353 nM) and 26-fold more potent than the unsubstituted parent Compound 20 (Ki = 6296 nM) [2].
| Evidence Dimension | Binding affinity (Ki) for human CB1 receptor |
|---|---|
| Target Compound Data | Ki = 243 ± 18 nM |
| Comparator Or Baseline | Rimonabant: Ki = 1.8 nM; Compound 23 (4-chloro analog): Ki = 353 ± 34 nM; Compound 20 (unsubstituted parent): Ki = 6296 ± 354 nM |
| Quantified Difference | 135-fold lower affinity vs. rimonabant; 1.45-fold higher affinity vs. Compound 23; 26-fold higher affinity vs. Compound 20 |
| Conditions | [3H]-SR141716A radioligand displacement assay in membranes from cells expressing human CB1 receptor |
Why This Matters
This compound is not a high-potency clinical candidate but rather a moderately potent research tool with a defined rank order of potency within the imidazolidine-2,4-dione series, enabling SAR studies and the investigation of CB1 inverse agonism without the extreme potency of pyrazole-based drugs.
- [1] Rimonabant (SR141716). Ki = 1.8 nM for human CB1 receptor. (Data aggregated from multiple vendor technical datasheets). View Source
- [2] Muccioli, G. G., et al. (2006). J. Med. Chem., 49(3), 872–882. Table 3 reports Ki values of 243 nM for compound 25, 353 nM for compound 23, and 6296 nM for compound 20. View Source
